molecular formula C6H7N3O2S B082895 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid CAS No. 13166-59-1

6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid

Cat. No. B082895
CAS RN: 13166-59-1
M. Wt: 185.21 g/mol
InChI Key: KXANUQWRDRBGIC-UHFFFAOYSA-N
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Description

6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid is a potent hypolipidemic agent in rodents at a low dose of 20 mg/kg/d . It effectively reduces the liver enzyme activities required for the synthesis of triglycerides and cholesterol . Lower lipid levels in tissue were observed in mice but not in rats .


Molecular Structure Analysis

The molecular formula of 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid is C6H7N3O2S . Its average mass is 185.204 Da and its monoisotopic mass is 185.025894 Da .

Scientific Research Applications

  • Hypolipidemic Activity : This compound has shown potent hypolipidemic effects in rodents. At a low dose of 20 mg/kg/day, it effectively reduced liver enzyme activities necessary for synthesizing triglycerides and cholesterol. It also influenced lipid levels in tissues, including the aorta wall, and impacted lipoprotein cholesterol content, suggesting potential benefits for coronary disease prevention (Hall et al., 1985); (Hall et al., 1993).

  • Synthesis and Characterization of Fluorinated Pyrimidine Derivatives : Research has focused on synthesizing fluorinated 2-methylthio-4-methylpyrimidines from 2-mercapto derivatives, leading to compounds with high fungicidal activity (Popova et al., 1999).

  • Hydrazinolysis of Heterocyclic Compounds : Studies have explored the reactions of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and its derivatives with hydrazine, leading to various products and indicating potential pathways for new chemical syntheses (Dickinson & Jacobsen, 1975).

  • Cytostatic and Anti-inflammatory Activities : Certain derivatives of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid have shown strong cytostatic activity in vitro and in vivo, as well as virostatic and anti-inflammatory effects (Machoń & Długosz, 1976).

  • New Methods for Preparing Esters and Amides of Thieno[2,3-d]pyrimidine-6-carboxylic Acids : Research has developed novel methods for preparing these compounds, expanding the potential applications of pyrimidine derivatives in pharmaceutical chemistry (Santilli et al., 1971).

  • Fine Structure Analysis : Studies have compared ultraviolet spectra and ionization constants of various pyrimidine derivatives, including 4-amino-6-mercapto-pyrimidine, contributing to a deeper understanding of their chemical properties (Brown & Teitei, 1965).

  • Synthesis of 4-Aminopyrimidine Derivatives : Research has focused on synthesizing new derivatives, including tetrazolo- and s-triazolopyrimidines, which could have implications for drug development (Daboun & El-Reedy, 1983).

Safety And Hazards

The acute toxicity (LD50 values) was determined in CF1 male mice (-25 g) by administering test drugs 20 mg/kg/d . The agent was administered intraperitoneally from 100 mg to 2 g/kg as a single dose . The number of deaths were recorded over a 7-day period for each group .

properties

IUPAC Name

4-amino-5-methyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c1-2-3(5(10)11)8-6(12)9-4(2)7/h1H3,(H,10,11)(H3,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXANUQWRDRBGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157172
Record name 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid

CAS RN

13166-59-1
Record name 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013166591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thio-6-amino-5-methyl-4-carboxy pyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154905
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC98528
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-2-MERCAPTO-5-METHYLPYRIMIDINE-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D89460JHZ3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IH Hall, OT Wong, SD Wyrick, R Simlot… - Journal of pharmacy …, 1991 - academic.oup.com
The disposition of [2- 14 C] 6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid has been determined in rats following intravenous and oral administration. A two-compartment …
Number of citations: 1 academic.oup.com
IH Hall, GH Cocolas, ARK Murthy, KA Rhyne… - Journal of …, 1985 - Elsevier
… Abstract 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid proved to be a potent hypolipidemic agent in rodents at the low dose of 20 mg/kg/d. The agent effectively reduced …
Number of citations: 7 www.sciencedirect.com
IH Hall, OT Wong, DJ Reynolds, R Simlot… - Journal of …, 1993 - Elsevier
6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid (AMMPCA) was found to be a potent hypolipidemic agent at oral closes of 10 and 20 mg/kg/day in rodents. This agent was …
Number of citations: 9 www.sciencedirect.com

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